Molecular Weight Advantage vs. 3-Bromo Analog
The target compound possesses a molecular weight of 158.58 g/mol, which is 44.46 g/mol lower than the 3-bromo analog (203.04 g/mol) [1]. In lead optimization programs, lower molecular weight correlates with improved ligand efficiency and compliance with Lipinski's Rule of Five.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 158.58 |
| Comparator Or Baseline | 3-Bromo-2-methoxy-4-pyridinamine: 203.04 |
| Quantified Difference | 44.46 g/mol lower (22% reduction) |
| Conditions | Computed by PubChem 2.1 (identical algorithm) |
Why This Matters
A 22% reduction in molecular weight can improve pharmacokinetic properties and synthetic tractability, directly impacting the progression of a compound in drug discovery pipelines.
- [1] PubChem. Compound Summaries: 3-Chloro-2-methoxy-4-pyridinamine (CID 15334556, MW 158.58 g/mol) and 3-Bromo-2-methoxy-4-pyridinamine (CID 45588365, MW 203.04 g/mol). Computed by PubChem 2.1. Accessed April 2026. View Source
